Phytolacca cerebroside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

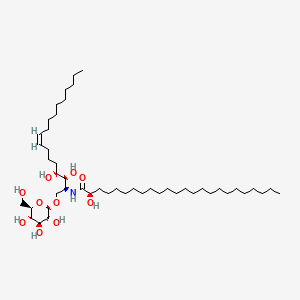

Phytolacca cerebroside: is a type of cerebroside, a class of glycosphingolipids that are important components of cell membranes. This compound is derived from the plant Phytolacca, commonly known as pokeweed. Cerebrosides are known for their role in cellular recognition and signaling processes. This compound has been studied for its potential medicinal properties, including anti-inflammatory and anti-cancer activities .

準備方法

Synthetic Routes and Reaction Conditions: Phytolacca cerebroside can be synthesized through a series of chemical reactions involving the coupling of a sphingosine base with a fatty acid and a sugar moiety. The synthesis typically involves the following steps:

Formation of the sphingosine base: This involves the condensation of an amino alcohol with a fatty acid.

Glycosylation: The sphingosine base is then glycosylated with a sugar donor, such as glucose, under acidic conditions.

Acylation: The resulting glycosphingolipid is acylated with a fatty acid to form the final cerebroside structure.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the roots of the Phytolacca plant. The roots are dried and ground into a powder, which is then subjected to solvent extraction using methanol. The extract is further purified using chromatographic techniques to isolate the cerebroside .

化学反応の分析

Types of Reactions: Phytolacca cerebroside undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form aldehydes or carboxylic acids.

Reduction: The double bonds in the sphingosine base can be reduced to form saturated compounds.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are used.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of saturated sphingosine derivatives.

Substitution: Formation of halogenated or alkylated cerebrosides.

科学的研究の応用

Phytolacca cerebroside is a cerebroside found in plants of the Phytolacca family, with research suggesting potential therapeutic applications . Cerebrosides are glycosylated lipids, consisting of a ceramide (a fatty acid linked to a sphingosine base) with a single sugar residue attached .

Biological Activities and Potential Applications

- Antifungal and Antitubercular activity Cerebrosides isolated from Euphorbia Helioscopia have shown antifungal and antitubercular activities .

- Inhibitory Activity Cerebrosides from Phytolaccae Radix may have cyclooxygenase-2 inhibitory properties .

- Antitumor Properties A novel cerebroside, holospiniferoside, isolated from the Red Sea cucumber Holothuria spinifera, exhibited anticancer activity against breast cancer cells in vitro . It also displayed strong interaction with the active site of the Mdm2–p53 protein, suggesting apoptotic activity .

- Elicitor Activity Cerebrosides A and C, sphingolipids isolated from the rice pathogenic fungus Magnaporthe grisea, can trigger defense responses in plants . Treatment of rice leaves with cerebroside A induced the accumulation of antimicrobial compounds and cell death, increasing resistance to subsequent infection by pathogens .

Pokeweed and Related Compounds

- Phytolacca americana fruits have demonstrated diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Extracts from these fruits have shown anxiolytic effects and enhanced cognitive performance in zebrafish models .

- Phytolacca tetramera berries extracts and phytolaccagenin have shown synergistic and anti-virulence effects with antifungal drugs against Candida species .

- Toxic saponins, such as phytolaccoside A, B, D, E, and G, are found in pokeweed plants .

作用機序

Phytolacca cerebroside exerts its effects through several mechanisms:

Inhibition of COX-2: By inhibiting the enzyme cyclooxygenase-2, it reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects.

Cell Signaling: It interacts with cell membrane receptors and signaling molecules, influencing cellular processes such as proliferation and apoptosis.

Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and protecting cells from damage.

類似化合物との比較

Phytolacca cerebroside can be compared with other cerebrosides such as:

Soyacerebrosides: Derived from soybeans, these compounds have similar glycosphingolipid structures but differ in their fatty acid composition.

Momor-cerebroside I: Isolated from the plant Momordica, this cerebroside has a different sphingosine base structure.

Longan cerebrosides: Found in the fruit of the longan tree, these cerebrosides have unique sugar moieties and fatty acid chains.

Uniqueness: this compound is unique due to its specific fatty acid composition and its potent inhibitory effect on COX-2, which is not commonly observed in other cerebrosides .

特性

CAS番号 |

336622-97-0 |

|---|---|

分子式 |

C48H93NO10 |

分子量 |

844.3 g/mol |

IUPAC名 |

(2R)-N-[(Z,2S,3S,4R)-3,4-dihydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide |

InChI |

InChI=1S/C48H93NO10/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-41(52)47(57)49-39(38-58-48-46(56)45(55)44(54)42(37-50)59-48)43(53)40(51)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h27,29,39-46,48,50-56H,3-26,28,30-38H2,1-2H3,(H,49,57)/b29-27-/t39-,40+,41+,42+,43-,44+,45-,46+,48+/m0/s1 |

InChIキー |

QZNIVVAKPLIDJX-BFCDFHHJSA-N |

異性体SMILES |

CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCC/C=C\CCCCCCCCC)O)O)O |

正規SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCC=CCCCCCCCCC)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。